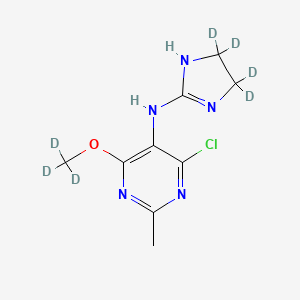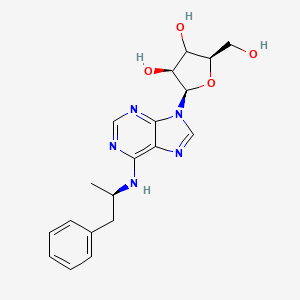
(-)-N6-Phenylisopropyl adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-N6-Phenylisopropyl adenosine is a synthetic adenosine analog that has been extensively studied for its pharmacological properties. It is a potent agonist of adenosine receptors, particularly the A1 and A2A subtypes. This compound is known for its ability to mimic the effects of adenosine, a naturally occurring nucleoside that plays a crucial role in various physiological processes, including neurotransmission, vasodilation, and regulation of cardiac rhythm.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N6-Phenylisopropyl adenosine typically involves the alkylation of adenosine with an appropriate phenylisopropyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction conditions often require heating to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using chromatographic techniques, such as high-performance liquid chromatography, to remove any impurities.
化学反応の分析
Types of Reactions: (-)-N6-Phenylisopropyl adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding adenosine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylisopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted adenosine analogs.
科学的研究の応用
Chemistry: In chemistry, (-)-N6-Phenylisopropyl adenosine is used as a tool to study adenosine receptor interactions and to develop new adenosine receptor agonists and antagonists.
Biology: In biological research, this compound is used to investigate the role of adenosine receptors in various physiological and pathological processes, including neurotransmission, immune response, and inflammation.
Medicine: In medicine, this compound has potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and inflammatory conditions. It is also used in the development of new drugs targeting adenosine receptors.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new adenosine receptor modulators. It is also used in the production of diagnostic agents for imaging studies.
作用機序
(-)-N6-Phenylisopropyl adenosine exerts its effects by binding to adenosine receptors, particularly the A1 and A2A subtypes. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. The activation of A1 receptors typically results in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate levels and leading to decreased cellular activity. Activation of A2A receptors, on the other hand, stimulates adenylate cyclase, increasing cyclic adenosine monophosphate levels and enhancing cellular activity. These effects contribute to the compound’s ability to modulate neurotransmission, vasodilation, and cardiac rhythm .
類似化合物との比較
Adenosine: A naturally occurring nucleoside with similar receptor binding properties.
N6-Cyclopentyladenosine: Another synthetic adenosine analog with high affinity for A1 receptors.
N6-Benzyladenosine: A synthetic analog with modifications at the N6 position, similar to (-)-N6-Phenylisopropyl adenosine.
Uniqueness: this compound is unique due to its high potency and selectivity for adenosine receptors, particularly the A1 and A2A subtypes. Its phenylisopropyl group provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C19H23N5O4 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15?,16+,19-/m1/s1 |
InChIキー |
RIRGCFBBHQEQQH-SLJLXLFXSA-N |
異性体SMILES |
C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
正規SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
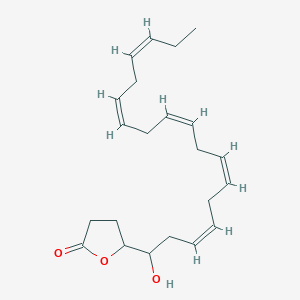
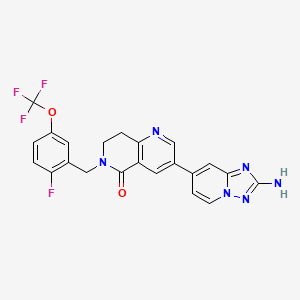

![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)

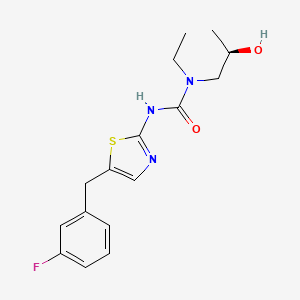
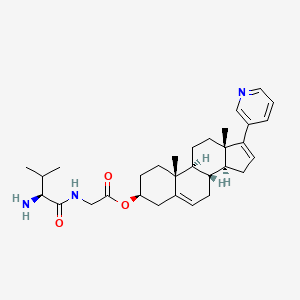
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
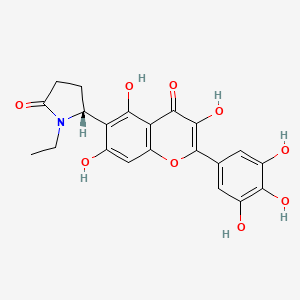
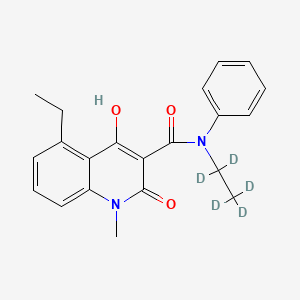
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
